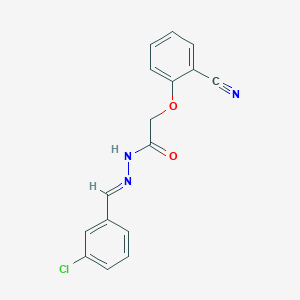![molecular formula C17H26N2O4S B5506774 4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)
4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzenesulfonamide compounds, including those with piperazine heterocycles, have been synthesized and studied for their potential pharmacological activities. The synthesis typically involves multi-step chemical reactions, starting from suitable precursors like 4-(diethylamino)benzaldehyde and p-toluidine, to yield the desired sulfonamide compounds with high chemical yield (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide compounds is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies reveal details about the molecular conformation, intermolecular interactions, and the electronic structure of the compounds. For instance, DFT has been used to optimize structures and study molecular electrostatic potentials and molecular orbitals of similar compounds (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives is influenced by their functional groups. Reactions such as O-[(11)C]-methylation have been employed to introduce radioisotopes for positron emission tomography (PET) imaging studies. These reactions are often facilitated by specific conditions, such as the use of chlorosulfonic acid or sodium hydride, to yield the desired products with high selectivity and yield (Gao et al., 2014).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. X-ray crystallography studies provide insights into the crystal packing, molecular arrangement, and intermolecular interactions, which are essential for understanding the material's physical properties (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are determined by their molecular structure. Studies on the electronic structure, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis using DFT calculations can provide valuable information on the chemical behavior and potential reactivity of these compounds (Ceylan et al., 2015).
Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention
Methylbenzenesulfonamide derivatives have been synthesized and characterized for their potential as HIV-1 infection preventatives. The synthesis of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide and related compounds demonstrates their promise as candidate compounds for drug development aimed at targeting HIV-1 infections (Cheng De-ju, 2015).
Cerebral Vasospasm Prevention
Studies on endothelin receptor antagonists, such as bosentan and PD155080, have shown effectiveness in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm, suggesting a role for similar compounds in treating conditions resulting from SAH in humans (M. Zuccarello et al., 1996).
Endothelin Receptor Antagonism
Research into TA-0201, a novel orally active non-peptide endothelin (ET) receptor antagonist, involves its determination in rat plasma and tissues, highlighting its pharmacokinetic properties and potential therapeutic applications (N. Ohashi, S. Nakamura, M. Yoshikawa, 1999).
Cognitive Enhancement Properties
SB-399885, a potent and selective 5-HT6 receptor antagonist, has been studied for its cognitive enhancing properties, demonstrating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Eigenschaften
IUPAC Name |
4-ethoxy-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-23-15-5-7-16(8-6-15)24(21,22)18(3)13-17(20)19-11-9-14(2)10-12-19/h5-8,14H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVWYWGVOOAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)
![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
